N-(3,5-dichlorophenyl)-2-ethylbutanamide
Description
N-(3,5-Dichlorophenyl)-2-ethylbutanamide is an amide derivative featuring a 3,5-dichlorophenyl aromatic ring linked to a branched 2-ethylbutanamide group. This structural motif combines electron-withdrawing chlorine substituents with a moderately lipophilic acyl chain, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C12H15Cl2NO |
|---|---|
Molecular Weight |
260.16g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-ethylbutanamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-8(4-2)12(16)15-11-6-9(13)5-10(14)7-11/h5-8H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
IDQWNODADOOYIX-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC(=CC(=C1)Cl)Cl |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acyl Group Variations
The nature of the acyl chain significantly impacts bioactivity and solubility. For example:
- Crystal structures of such analogs show that meta-substitution with chlorine affects lattice constants and molecular packing .
- (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide (): The α,β-unsaturated cinnamoyl group confers potent antimicrobial activity (MIC = 27.38 µM against Mycobacterium tuberculosis) and photosynthetic electron transport (PET) inhibition (IC50 = 5.1 µM). The ethylbutanamide group, being saturated and less planar, may reduce conjugation and alter target binding .
Phenyl Ring Substituent Effects
- N-(3,5-Difluorophenyl)succinimide (): Replacing chlorine with fluorine in the succinimide analog eliminates nephrotoxicity in rats, highlighting the critical role of chlorine in renal toxicity. This suggests that N-(3,5-dichlorophenyl)-2-ethylbutanamide may also exhibit toxicity profiles distinct from fluorinated analogs .
- N-(3-Methylphenyl)acetamide (): Methyl substitution reduces electron-withdrawing effects, leading to weaker hydrogen bonding and lower antimicrobial potency compared to dichlorophenyl derivatives .
Structural and Crystallographic Differences
- Hydrogen Bonding : Dichlorophenyl acetamides (e.g., 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide) form infinite chains via N–H⋯O and C–H⋯O interactions . The ethylbutanamide group may introduce steric hindrance, disrupting such networks and altering solubility.
Research Implications and Gaps
- Antimicrobial Potential: The 3,5-dichlorophenyl group is a proven pharmacophore in antimicrobial agents. Testing this compound against resistant bacterial strains (e.g., MRSA) could reveal efficacy improvements over cinnamamides .
- Toxicity Screening : Given the nephrotoxicity of NDPS, in vivo studies are critical to assess renal safety, especially with prolonged exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
